molecular formula C4H3Cl2N3 B161716 4-Amino-2,6-dichloropyrimidine CAS No. 10132-07-7

4-Amino-2,6-dichloropyrimidine

Cat. No.: B161716
CAS No.: 10132-07-7
M. Wt: 163.99 g/mol
InChI Key: UPVBKNZVOJNQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino and dichloro substituents at positions 4 and 2,6 respectively. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyrimidine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method starts with the chlorination of 2,6-dichloropyrimidine using phosphorus oxychloride. The resulting trichloropyrimidine is then subjected to ammoniation to yield a mixture of this compound and 2-amino-4,6-dichloropyrimidine. The mixture is separated, and the desired compound is isolated .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination and ammoniation steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxide derivatives.

Common Reagents and Conditions

Major Products

    Substitution Products: Amino, thiol, and alkoxy derivatives of pyrimidine.

    Reduction Products: Reduced pyrimidine derivatives with different functional groups.

    Oxidation Products: Pyrimidine N-oxide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2,6-Diamino-4-chloropyrimidine
  • 4,6-Dichloropyrimidine

Comparison

4-Amino-2,6-dichloropyrimidine is unique due to the presence of both amino and dichloro substituents, which confer distinct reactivity and biological activity. Compared to 2-Amino-4,6-dichloropyrimidine, it has a different substitution pattern that affects its chemical behavior and applications. Similarly, 2,6-Diamino-4-chloropyrimidine and 4,6-Dichloropyrimidine have different functional groups that influence their reactivity and use in various fields .

Properties

IUPAC Name

2,6-dichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBKNZVOJNQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064961
Record name 4-Pyrimidinamine, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-07-7
Record name 2,6-Dichloro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10132-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 2,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,6-dichloropyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinamine, 2,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyrimidinamine, 2,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,6-dichloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-2,6-dichloropyrimidine
Reactant of Route 3
Reactant of Route 3
4-Amino-2,6-dichloropyrimidine
Reactant of Route 4
4-Amino-2,6-dichloropyrimidine
Reactant of Route 5
Reactant of Route 5
4-Amino-2,6-dichloropyrimidine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Amino-2,6-dichloropyrimidine
Customer
Q & A

Q1: What is the significance of the amino group in 4-Amino-2,6-dichloropyrimidine for further chemical transformations?

A2: The amino group in this compound serves as a reactive site for further synthetic modifications. For example, it can react with substituted benzaldehydes, eventually leading to the formation of pyrimido[4,5-d]pyrimidine derivatives. [] These fused heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities.

Q2: Has the crystal structure of this compound been studied, and what insights does it provide?

A3: Yes, X-ray crystallography studies have been conducted on this compound. [] These studies provided valuable insights into the hydrogen bonding patterns within the crystal lattice. Notably, they provided experimental support for the concept of hydrogen bonding involving covalent bonding of the hydrogen to one atom and electrostatic interaction of the proton with an electron pair on another atom. [] This information is crucial for understanding the intermolecular interactions and physical properties of this compound.

Q3: Are there any known applications of this compound derivatives in medicinal chemistry?

A4: While this compound itself might not be a final drug candidate, its derivatives, particularly the pyrimido[4,5-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine analogues, have shown promise as potential therapeutic agents. [] Further research is needed to explore their specific biological activities and potential applications in drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.